molecular formula C19H20N2O4S B11070550 methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11070550
M. Wt: 372.4 g/mol
InChI Key: POTSVPRSMNQYQJ-UHFFFAOYSA-N
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Description

Methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which combines elements of indole and quinoline, two important heterocyclic compounds known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 2,3-dihydroindole with a sulfonyl chloride derivative to form the indolylsulfonyl intermediate. This intermediate is then reacted with a quinoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the indole or quinoline rings, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is used in studies investigating the interactions of indole and quinoline derivatives with biological targets, such as enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate stands out due to its unique combination of indole and quinoline structures, which may confer distinct biological properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-ylsulfonyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-25-19(22)20-11-4-6-15-13-16(8-9-17(15)20)26(23,24)21-12-10-14-5-2-3-7-18(14)21/h2-3,5,7-9,13H,4,6,10-12H2,1H3

InChI Key

POTSVPRSMNQYQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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